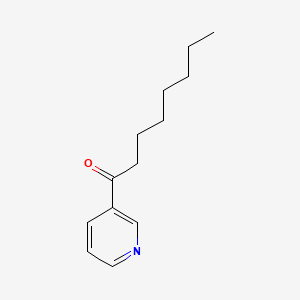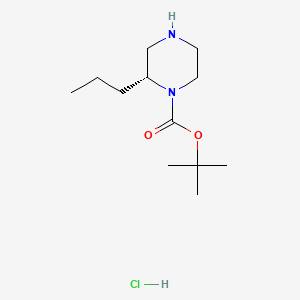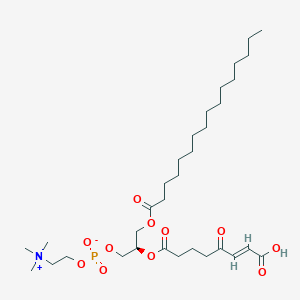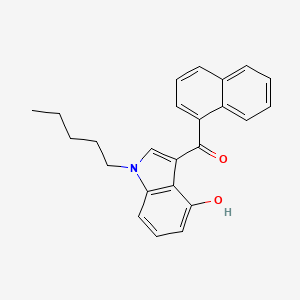
JWH 018 4-hydroxyindole metabolite
Descripción general
Descripción
JWH 018 4-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018 . JWH 018 is a derivative of WIN 55,212-2, which is a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . In urine samples, this metabolite is almost completely glucuronidated .
Synthesis Analysis
The synthesis of JWH 018 4-hydroxyindole metabolite involves the metabolism of JWH 018 . The metabolism of JWH-018 has yet to be fully elucidated and multiple metabolites exist . The presence of isomeric compounds poses further challenges in their identification . A study used JWH-018 as a model synthetic cannabinoid (SC) to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS .
Molecular Structure Analysis
The molecular formula of JWH 018 4-hydroxyindole metabolite is C24H23NO2 . The molecular weight is 357.4 g/mol .
Aplicaciones Científicas De Investigación
Mass Spectrometric Hydroxyl-Position Determination Method : A study developed a gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) method for differentiating the positional isomers of JWH-018's hydroxyindole metabolites. This method successfully identified the hydroxyl positions on the indole ring, highlighting its potential for identifying hydroxyl group positions on naphthoylindole-type synthetic cannabinoids (Kusano et al., 2016).
Quantitative Measurement of Metabolites in Human Urine : Another study focused on the detection and quantification of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine, using liquid chromatography tandem mass spectrometry (LC-MS/MS). This study identified and quantified hydroxyl metabolites, providing insights into the metabolic patterns of JWH-018 and JWH-073 (Chimalakonda et al., 2011).
Identification of a Common Metabolite : Research identified a common metabolite for naphthoylindole-based synthetic cannabinoids, providing insights into the structure elucidation and identification of metabolites. This study used LC-TOF and synthesized reference standards for comparison, contributing to the understanding of metabolic pathways (Lovett et al., 2013).
Urinary Metabolites Monitoring in Legal Cases : A study monitored urinary metabolites of JWH-018 and JWH-073 in legal cases, suggesting the importance of identifying specific metabolites to prove intake of these synthetic cannabinoids. The study highlighted the variation in metabolite concentration ratios, underscoring the complexity of determining specific cannabinoid intake (Jang et al., 2013).
Pharmacokinetic Properties Post-Inhalation : A study on the pharmacokinetic properties of JWH-018 and its metabolites in serum post-inhalation found a similarity to THC in pharmacokinetics. It highlighted the slow terminal elimination of JWH-018 and its metabolites, which may lead to accumulation in chronic users (Toennes et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIOKCGWOUDFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016931 | |
| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 4-hydroxyindole metabolite | |
CAS RN |
1307803-42-4 | |
| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



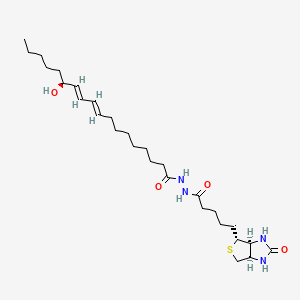
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
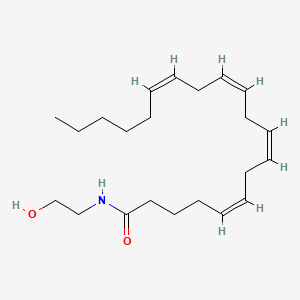
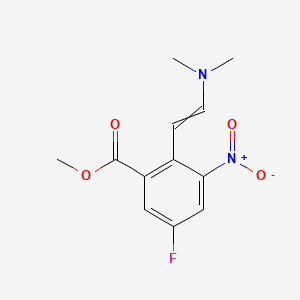
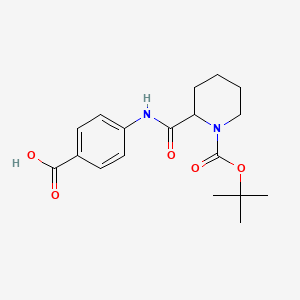

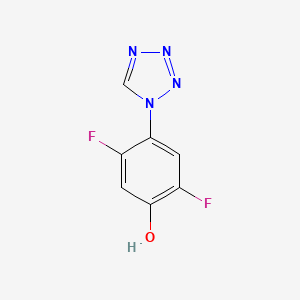


![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

